Product packaging for 4-Iodopent-1-yne(Cat. No.:CAS No. 188798-91-6)

4-Iodopent-1-yne

Cat. No.: B13568522
CAS No.: 188798-91-6
M. Wt: 194.01 g/mol
InChI Key: WLGCWCCGJNCPGH-UHFFFAOYSA-N
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Description

Overview of Alkyne Chemistry and its Synthetic Importance

Alkynes are unsaturated hydrocarbons containing at least one carbon-carbon triple bond (C≡C). wikipedia.orgbyjus.com This triple bond, composed of one sigma (σ) and two pi (π) bonds, confers a linear geometry upon the molecule and is a region of high electron density, making it susceptible to a variety of reactions. chemistrysteps.com The general chemical formula for acyclic alkynes with one triple bond is CnH2n-2. wikipedia.orgbyjus.com

The synthetic importance of alkynes is vast and multifaceted. They serve as crucial building blocks in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and advanced materials. numberanalytics.com Their reactions are fundamental to creating carbon-carbon and carbon-heteroatom bonds, which form the backbone of many biologically active compounds. numberanalytics.com Alkynes undergo a wide range of transformations, including hydrogenation, hydration, halogenation, and cycloaddition reactions. numberanalytics.com

The Role of Halogenated Alkynes as Versatile Synthons

The introduction of a halogen atom to an alkyne backbone dramatically enhances its synthetic utility, creating a class of compounds known as halogenated alkynes. These molecules act as versatile synthons, or synthetic building blocks, in organic synthesis. acs.org The presence of both a reactive triple bond and a labile carbon-halogen bond allows for a dual-mode of reactivity. acs.org This enables a wide array of transformations, making them powerful intermediates in the construction of complex molecular architectures. acs.org

Specific Significance of Iodoalkynes within Alkyne Functionalization

Among the halogenated alkynes, iodoalkynes are particularly significant due to the unique properties of the carbon-iodine bond. The C-I bond is the weakest among the carbon-halogen bonds, making iodine an excellent leaving group in various reactions. This high reactivity makes iodoalkynes valuable partners in numerous coupling reactions, such as the Sonogashira, Stille, and Suzuki-Miyaura couplings, which are pivotal for forming new carbon-carbon bonds. vulcanchem.comthieme-connect.comchiba-u.jp The development of the "inverse Sonogashira coupling," which utilizes haloalkynes to directly alkynylate C-H bonds, further underscores the importance of these compounds. acs.orgrsc.org

Positional Isomerism of Iodine in Pentynes and Focus on 4-Iodopent-1-yne

For a five-carbon alkyne, or pentyne, the iodine atom can be located at various positions, leading to positional isomers. pathwayz.orgaskiitians.comsavemyexams.com These are structural isomers that have the same molecular formula but differ in the position of the functional group. askiitians.comsavemyexams.comlibretexts.org For iodopentyne (C₅H₇I), possible isomers include 1-iodopent-1-yne, 1-iodopent-2-yne, 5-iodopent-1-yne, and the subject of this article, this compound. uni.lu Each isomer possesses distinct chemical and physical properties due to the different electronic and steric environments of the iodine atom and the triple bond. This compound is characterized by the iodine atom being attached to the fourth carbon of the pent-1-yne chain. uni.lu

Scope and Objectives of Academic Research Pertaining to this compound

Academic research on this compound and related compounds focuses on several key areas. A primary objective is the development of novel and efficient synthetic methodologies for their preparation. chemistrytalk.orglibretexts.org Researchers also explore the reactivity of these compounds in various chemical transformations, particularly in the development of new carbon-carbon and carbon-heteroatom bond-forming reactions. thieme-connect.comrsc.org For instance, 5-iodopent-1-yne, a close isomer, has been utilized in the synthesis of complex molecules like 7-oxodehydroabietic acid derivatives and in the functionalization of graphene. researchgate.netmdpi.com The study of such reactions contributes to the broader understanding of organic reaction mechanisms and expands the toolkit available to synthetic chemists for constructing intricate molecular structures.

Data on this compound and Related Compounds

PropertyThis compound5-Iodopent-1-yne1-Iodopent-1-ene
Molecular Formula C₅H₇I uni.luC₅H₇I C₅H₉I nih.gov
Molecular Weight 193.96 g/mol uni.lu194.01 g/mol 196.03 g/mol nih.gov
InChIKey WLGCWCCGJNCPGH-UHFFFAOYSA-N uni.luSEHFYZRHGUPLSY-UHFFFAOYSA-N NOQPOCHZSMPMTN-UHFFFAOYSA-N nih.gov
Canonical SMILES CC(CC#C)I uni.luC#CCCCI CC(CC=C)I nih.gov
CAS Number 85722887 (CID) uni.lu2468-55-5 59967-14-5 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7I B13568522 4-Iodopent-1-yne CAS No. 188798-91-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

188798-91-6

Molecular Formula

C5H7I

Molecular Weight

194.01 g/mol

IUPAC Name

4-iodopent-1-yne

InChI

InChI=1S/C5H7I/c1-3-4-5(2)6/h1,5H,4H2,2H3

InChI Key

WLGCWCCGJNCPGH-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)I

Origin of Product

United States

Synthetic Methodologies for 4 Iodopent 1 Yne and Its Analogues

Direct Iodination of Terminal Alkynes Leading to Iodoalkynes

Direct iodination of the terminal C-H bond of an alkyne is a primary strategy for synthesizing 1-iodoalkynes. This transformation can be achieved through several approaches, including oxidative methods, base-catalyzed reactions, and metal-catalyzed systems.

Oxidative Iodination Approaches

Oxidative iodination methods provide a powerful route to 1-iodoalkynes and can be fine-tuned to yield different levels of iodination on the alkyne. Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), are particularly effective in these transformations due to their low toxicity and high reactivity under mild conditions. nih.govfrontiersin.org

The chemoselectivity of the reaction—whether it yields a mono-, di-, or tri-iodinated product—can be precisely controlled by the judicious choice of the iodine source and solvent system. nih.govfrontiersin.orgorganic-chemistry.org For instance, a system employing PIDA in combination with tetrabutylammonium (B224687) iodide (TBAI) is highly selective for the synthesis of 1-iodoalkynes. nih.govfrontiersin.org Conversely, using potassium iodide (KI) as the iodine source with PIDA preferentially leads to the formation of 1,2-diiodoalkenes. nih.govfrontiersin.org A one-pot combination of these systems can even produce 1,1,2-triiodoalkenes. nih.gov

The choice of solvent also plays a critical role. While solvents like acetonitrile (B52724) (CH₃CN), tetrahydrofuran (B95107) (THF), or diethyl ether (Et₂O) are suitable for producing 1-iodoalkynes, switching to a mixture of acetonitrile and water (CH₃CN-H₂O) dramatically shifts the selectivity towards di-iodination products when KI is used. nih.gov

Table 1: Influence of Iodine Source on Oxidative Iodination of Terminal Alkynes with PIDA
Iodine SourcePrimary ProductTypical Solvent
Tetrabutylammonium Iodide (TBAI)1-IodoalkyneCH₃CN, THF, or Et₂O
Potassium Iodide (KI)1,2-DiiodoalkeneCH₃CN-H₂O

Base-Catalyzed Iodination Strategies (e.g., K₂CO₃, DMAP mediated)

Base-catalyzed methods offer a facile and efficient pathway for the 1-iodination of terminal alkynes, often proceeding under mild, metal-free conditions. mdpi.comresearchgate.net These strategies typically employ N-iodosuccinimide (NIS) as the iodine source in the presence of an inexpensive and mild base. mdpi.comresearchgate.net

Potassium carbonate (K₂CO₃) and 4-dimethylaminopyridine (B28879) (DMAP) have been identified as highly effective inorganic and organic base catalysts, respectively, for this transformation, providing excellent yields (up to 99%) for a wide range of aromatic and aliphatic alkynes. mdpi.comresearchgate.net The reaction mechanism is thought to involve the formation of an intermediate between NIS and the alkyne, followed by deprotonation of the acidic terminal alkyne hydrogen by the base, which facilitates the elimination of succinimide (B58015). mdpi.com

Optimal conditions for the K₂CO₃-catalyzed reaction involve using a catalytic amount of the base with NIS in methanol (B129727) at 40°C, achieving high yields in as little as 10 minutes. researchgate.net The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can further enhance the reaction rate, particularly when the base has low solubility in the solvent. researchgate.net

Table 2: Comparison of Base Catalysts for Iodination of Terminal Alkynes with NIS
CatalystIodine SourceKey FeaturesReported Yields
Potassium Carbonate (K₂CO₃)NISInexpensive, mild inorganic baseUp to 99%
4-Dimethylaminopyridine (DMAP)NISMild organic baseExcellent

Metal-Catalyzed Iodination Systems (e.g., Silver, Copper, Gold)

Transition metals, particularly coinage metals like silver, copper, and gold, are effective catalysts for the iodination of terminal alkynes due to their high affinity for the carbon-carbon triple bond (alkynophilicity). researchgate.net

Copper: Copper(I) iodide is a well-established catalyst for this transformation. One efficient method involves the use of stoichiometric amounts of potassium iodide (KI) and copper(II) sulfate (B86663) (CuSO₄) in an acetonitrile and acetate (B1210297) buffer mixture. nih.gov This system is notable for its rapid reaction times (often less than 10 minutes), high yields, and high degree of chemoselectivity, even in the presence of sensitive functional groups, making it suitable for complex molecules like peptides. nih.gov

Silver: Silver salts are also potent catalysts for various alkyne transformations. researchgate.net In the context of iodination, silver catalysts can activate the terminal alkyne, facilitating the reaction with an iodine source. For instance, NIS has been used with silver nitrate (B79036) (AgNO₃) to achieve the desired transformation. mdpi.comresearchgate.net

Gold: Gold(I) complexes are exceptionally effective at activating alkynes towards nucleophilic attack. nih.gov While more commonly associated with other functionalizations, gold catalysts such as Ph₃PAuNTf₂ have been reported to catalyze the iodination of terminal alkynes using NIS as the iodine source. mdpi.comresearchgate.net

Regioselectivity and Chemoselectivity Considerations in Terminal Alkyne Iodination

Achieving high selectivity is paramount in the synthesis of iodoalkynes to avoid the formation of undesired byproducts.

Regioselectivity refers to the preference for reaction at one position over another. In the context of terminal alkynes, the reaction overwhelmingly occurs at the sp-hybridized carbon bearing the hydrogen atom, leading to 1-iodoalkynes. This is due to the acidity of the terminal alkyne proton, which is readily removed by a base or facilitates interaction with a metal catalyst.

Chemoselectivity is the preferential reaction of one functional group over others in a molecule. study.com High chemoselectivity is crucial when the substrate contains other reactive sites. The methods described demonstrate excellent chemoselectivity. For example, oxidative iodination systems can be tuned to selectively produce mono-, di-, or tri-iodinated products by carefully selecting the iodine source and reaction conditions. nih.govfrontiersin.orgorganic-chemistry.org Similarly, the KI/CuSO₄ system shows high functional group tolerance, enabling the iodination of an alkyne without affecting electron-rich aromatic rings that might otherwise be susceptible to electrophilic iodination. nih.gov

Conversion from Precursor Compounds to 4-Iodopent-1-yne

An alternative to direct iodination is the conversion of a pre-functionalized precursor, such as a chloropentyne, into the desired iodopentyne.

Halogen Exchange Reactions (e.g., from Chloropentynes to Iodopentynes)

Halogen exchange, famously exemplified by the Finkelstein reaction, is a classic and powerful method for synthesizing alkyl iodides from the corresponding chlorides or bromides. wikipedia.org This Sₙ2 reaction involves treating an alkyl chloride or bromide with an iodide salt, typically sodium iodide (NaI), in a suitable solvent like acetone. wikipedia.org

The reaction's success hinges on Le Châtelier's principle. Sodium iodide is soluble in acetone, whereas the resulting sodium chloride or sodium bromide is not. wikipedia.org The precipitation of the insoluble sodium halide drives the equilibrium towards the formation of the alkyl iodide, often resulting in high yields. wikipedia.org

While the classic Finkelstein reaction applies to alkyl halides, analogous transformations for vinyl and aryl halides (aromatic Finkelstein reaction) are also possible, though they typically require metal catalysis, for example, with copper(I) iodide. wikipedia.orgfrontiersin.org This principle can be extended to synthesize this compound from 4-chloropent-1-yne. The reaction would involve treating the chloropentyne with an excess of an iodide salt in an appropriate solvent to drive the substitution and form the more reactive iodinated analogue.


Hydroiodination of Related Alkenes and Alkynes

Hydroiodination involves the addition of hydrogen iodide (HI) across a double or triple bond. While direct hydroiodination of a suitable precursor like penta-1,4-diene could theoretically yield this compound, controlling the regioselectivity presents a significant challenge. The reaction typically follows Markovnikov's rule, where the iodide adds to the more substituted carbon.

In the context of alkynes, the addition of iodine can proceed via an iodonium (B1229267) ion intermediate. The reaction of an alkyne with molecular iodine (I₂) can lead to a diiodoalkene through an anti-addition mechanism. mdpi.commanac-inc.co.jp For the synthesis of a mono-iodinated compound like this compound, a more controlled approach is necessary. One method involves the in-situ generation of hydrogen iodide. For instance, phosphorous acid (H₃PO₃) can react with molecular iodine to produce HI, which then participates in the hydroiodination. mdpi.com

Reagent SystemSubstrate TypeIntermediateProduct Type
I₂ / H₃PO₃Alkene/AlkyneCarbocation / Iodonium ionHydroiodinated Alkane/Alkene
I₂AlkyneCyclic Iodonium ionDiiodoalkene (trans)
HIAlkene/AlkyneCarbocationIodoalkane / Iodoalkene

This table summarizes general hydroiodination and iodination conditions applicable to unsaturated hydrocarbons.

Multi-step Synthetic Sequences Incorporating Iodination

Given the challenges of direct, single-step syntheses, multi-step sequences provide a more controlled and versatile route to this compound. rsc.orgrsc.org Such sequences allow for the strategic introduction of the required functional groups—the terminal alkyne and the secondary iodide—at different stages. One potential pathway could start from a readily available precursor, such as pent-1-en-4-ol.

A hypothetical multi-step synthesis could involve:

Protection of the Alcohol: The hydroxyl group of pent-1-en-4-ol is protected to prevent it from interfering in subsequent steps.

Functionalization of the Alkyne: The terminal alkyne is introduced. This could be achieved through various methods, such as the Corey-Fuchs reaction or Sonogashira coupling, if starting from a different precursor.

Iodination: The protected alcohol is converted into an iodide. This is commonly achieved using reagents like triphenylphosphine, imidazole, and iodine (Appel reaction) or by converting the alcohol to a tosylate followed by nucleophilic substitution with an iodide salt (Finkelstein reaction).

Deprotection (if necessary): The protecting group is removed to yield the final product.

The advantage of a multi-step approach is the ability to purify intermediates at each stage, ensuring the final product's high purity. syrris.jp

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. nih.govacs.orgacs.org The synthesis of iodoalkynes, including this compound, has seen the incorporation of several green chemistry principles.

Solvent-Free or Aqueous Media Approaches

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Research has demonstrated the feasibility of performing iodination reactions under solvent-free conditions or in aqueous media.

Solvent-Free Iodination: The direct iodination of some organic compounds can proceed efficiently using elemental iodine in the presence of a solid oxidizer, completely avoiding the need for a solvent. researchgate.net Mechanochemical methods, such as ball milling, offer a powerful solvent-free alternative, often leading to reduced reaction times and simplified workup procedures. nih.gov

Aqueous Media: Water is an ideal green solvent. The synthesis of (E)-diiodoalkenes has been successfully carried out using an iodide source and an oxidant in water. mdpi.com Some protocols utilize biphasic systems, such as ethyl acetate and water, to facilitate both the reaction and subsequent separation. acs.org

Utilization of Sustainable Catalysts and Reagents

The move away from stoichiometric reagents and toxic, heavy-metal catalysts is a central theme in green synthesis.

Metal-Free Catalysis: Many modern iodination methods for terminal alkynes are metal-free. rsc.org For example, inexpensive and mild organic or inorganic bases like 4-dimethylaminopyridine (DMAP) or potassium carbonate (K₂CO₃) can effectively catalyze the iodination of terminal alkynes using N-iodosuccinimide (NIS). mdpi.comresearchgate.net Acetic acid has also been shown to activate NIS for efficient and selective iodination. organic-chemistry.org

Recyclable and Benign Catalysts: When catalysts are necessary, the focus is on those that are recyclable and environmentally benign. Molecular iodine itself can act as a sustainable catalyst, replacing more toxic or rare metals. news-medical.net Heterogeneous catalysts, such as nano-silver supported on graphitic carbon nitride (nano-Ag/g-C₃N₄) or aluminum oxide (Al₂O₃), offer high efficiency and the significant advantage of being easily recovered and reused. nih.govnih.gov

Green ApproachReagents/ConditionsAdvantages
Solvent-FreeMechanochemistry (Ball Milling)Reduced solvent waste, shorter reaction times. nih.gov
Aqueous MediaI⁻ source, oxidant, waterEnvironmentally benign solvent, simplified workup. mdpi.com
Metal-Free CatalysisNIS, K₂CO₃ or DMAPAvoids toxic metals, uses inexpensive catalysts. mdpi.comresearchgate.net
Recyclable CatalystsAl₂O₃, nano-Ag/g-C₃N₄Catalyst can be recovered and reused, reducing waste. nih.govnih.gov
Sustainable ReagentsMolecular Iodine (as catalyst)Inexpensive, low toxicity compared to heavy metals. news-medical.net

This table presents a summary of green chemistry approaches applicable to the synthesis of iodoalkynes.

Mechanistic Insights into this compound Formation Pathways

Understanding the reaction mechanism is crucial for optimizing synthetic routes and controlling product formation. The iodination of alkynes generally proceeds through reactive intermediates that dictate the reaction's outcome.

Elucidation of Reaction Intermediates

The formation of iodoalkynes from terminal alkynes or the addition of iodine across unsaturated bonds is widely believed to involve electrophilic attack by an iodine species.

Iodonium Ion Intermediate: A significant body of evidence points to the formation of a cyclic iodonium ion as a key intermediate. mdpi.commanac-inc.co.jpresearchgate.net When molecular iodine (I₂) adds to an alkyne, it can form a three-membered ring intermediate. This iodonium ion is then susceptible to nucleophilic attack. In the case of di-iodination, an iodide ion attacks from the side opposite the iodonium ring, leading to an anti-addition product. mdpi.commanac-inc.co.jp This intermediate is also proposed in iodine-catalyzed metathesis reactions. researchgate.net

α-Iodo Intermediate: In the iodine-mediated hydration of alkynes on certain scaffolds, the existence of an α-iodo intermediate has been confirmed through Nuclear Magnetic Resonance (NMR) investigations. nih.gov This intermediate arises from a neighboring group participation pathway, specifically a 5-exo-dig cyclization, highlighting how substrate structure can influence the reaction mechanism and the intermediates formed. nih.gov

Alkyne-NIS Intermediate: When using N-iodosuccinimide (NIS) as the iodinating agent in the presence of a base, it is speculated that an intermediate first forms between the alkyne and the NIS molecule. The base then facilitates the removal of the acidic alkyne proton and the subsequent elimination of succinimide to yield the 1-iodoalkyne. mdpi.com

The elucidation of these intermediates often relies on a combination of kinetic studies, spectroscopic analysis (such as in-situ NMR), and computational modeling to map the energetic landscape of the reaction pathway.

Transition State Analysis in this compound Synthesis

The formation of this compound via the electrophilic iodination of a pent-1-yne derivative is a process that proceeds through a high-energy transition state. Understanding the geometry and energetic properties of this transition state is crucial for optimizing reaction conditions and predicting the stereochemical outcome of related transformations.

The generally accepted mechanism for the iodination of alkynes involves the electrophilic attack of an iodine species, such as molecular iodine (I₂) or an iodonium ion (I⁺), on the electron-rich carbon-carbon triple bond. This interaction leads to the formation of a transient intermediate, often proposed to be a bridged iodonium ion. The transition state for this process represents the energy maximum along the reaction coordinate leading to this intermediate.

Computational studies, typically employing Density Functional Theory (DFT), provide significant insights into the nature of these transition states. For analogous reactions involving the electrophilic addition of halogens to unsaturated systems, the transition state is characterized by a three-membered ring-like structure where the iodine atom is partially bonded to both acetylenic carbons.

Key Features of the Transition State:

Elongated I-I Bond: When molecular iodine is the electrophile, the I-I bond in the transition state is significantly elongated compared to its ground state, indicating a partial bond cleavage.

Partial C-I Bond Formation: The distances between the iodine atom and the two carbons of the alkyne are shorter than the van der Waals radii but longer than a typical single bond, signifying partial bond formation.

Pyramidalization of Acetylenic Carbons: The normally linear geometry of the alkyne is distorted in the transition state, with the acetylenic carbons adopting a more pyramidalized geometry.

Charge Distribution: There is a significant charge separation in the transition state, with the iodine atom bearing a partial positive charge and the alkyne moiety carrying a corresponding negative charge, which then delocalizes.

The energy of this transition state, known as the activation energy, is a critical factor determining the rate of the reaction. Factors that can stabilize the partial positive charge on the iodine and the developing negative charge on the alkyne can lower the activation energy and accelerate the reaction.

While specific computational data for the transition state of this compound synthesis is not extensively available in the literature, data from analogous systems, such as the iodination of smaller terminal alkynes, can provide valuable approximations. The following interactive data table summarizes typical computed parameters for the transition state of an electrophilic iodination of a terminal alkyne.

Interactive Data Table: Computed Transition State Parameters for Alkyne Iodination

ParameterDescriptionTypical Value (for a simple alkyne)
Activation Energy (ΔG‡) The free energy barrier for the reaction.15-25 kcal/mol
Cα-I Bond Length The distance between the terminal alkyne carbon and the iodine atom.2.4 - 2.8 Å
Cβ-I Bond Length The distance between the internal alkyne carbon and the iodine atom.2.5 - 2.9 Å
I-I Bond Length (for I₂) The distance between the two iodine atoms in the transition state.2.9 - 3.3 Å
Imaginary Frequency The vibrational mode corresponding to the reaction coordinate.-150 to -300 cm⁻¹
C-C≡C Bond Angle The bond angle of the alkyne moiety in the transition state.160-170°

Note: The values presented are representative and can vary depending on the specific alkyne, iodinating agent, solvent, and level of computational theory used.

Reactivity and Transformation Pathways of 4 Iodopent 1 Yne

Carbon-Carbon Bond Forming Reactions

The dual functionality of 4-iodopent-1-yne enables its use in a range of carbon-carbon bond-forming reactions, targeting either the terminal alkyne or the carbon-iodine bond.

Cross-Coupling Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne group of this compound is a valuable handle for various cross-coupling reactions, facilitating the extension of the carbon chain.

The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org The general scheme for the Sonogashira reaction involves the coupling of a terminal alkyne with an organohalide.

While specific examples detailing the Sonogashira coupling of this compound are not prevalent in the searched literature, the reaction is broadly applicable to terminal alkynes. libretexts.orgresearchgate.net The reactivity of the organohalide partner follows the trend I > Br > Cl. libretexts.org The reaction can be performed under mild conditions, often at room temperature. wikipedia.org

Table 1: General Conditions for Sonogashira Coupling

ComponentTypical Reagents/Conditions
Catalyst Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
Co-catalyst Copper(I) salts (e.g., CuI)
Base Amines (e.g., triethylamine, diisopropylamine)
Solvent THF, DMF, or amines

Beyond the Sonogashira reaction, palladium catalysts can facilitate other transformations of terminal alkynes. For instance, palladium-catalyzed 1,4-addition of terminal alkynes to conjugated enones has been developed, yielding γ,δ-alkynyl ketones. rsc.org This reaction can be carried out in water or acetone. rsc.org Although not specifically demonstrated with this compound, its terminal alkyne structure suggests its potential as a substrate in such reactions.

Copper catalysts are also instrumental in the coupling of terminal alkynes. The Glaser-Hay coupling, for example, is a classic copper-catalyzed reaction for the oxidative homocoupling of terminal alkynes to form symmetrical diynes. researchgate.net Copper(I) salts, often in the presence of an amine base and an oxidant (like oxygen), are typically employed. researchgate.net

Furthermore, copper(I) iodide (CuI) can catalyze the coupling of terminal alkynes with other organic molecules. For example, CuI has been used to catalyze the coupling of 4-iodopyrazoles with alcohols. nih.gov While this is a C-O bond formation, it highlights the versatility of copper catalysis in activating iodo-substituted heterocycles, a reaction that could potentially be adapted for C-C bond formation with suitable nucleophiles.

Reactions Involving the Iodide Moiety (e.g., sp³-Carbon-Iodine bond)

The secondary iodide in this compound provides another avenue for chemical modification, primarily through nucleophilic substitution.

The carbon-iodine bond is the weakest among the carbon-halogen bonds (C-I: 228 kJ mol⁻¹, C-Br: 290 kJ mol⁻¹, C-Cl: 346 kJ mol⁻¹, C-F: 467 kJ mol⁻¹), making iodide an excellent leaving group in nucleophilic substitution reactions. chemguide.co.uk The carbon atom bonded to the iodine in this compound carries a partial positive charge, making it susceptible to attack by nucleophiles. libretexts.org

A documented example of a nucleophilic substitution reaction involving this compound is its reaction with 7-oxodehydroabietic acid in the presence of potassium carbonate in DMF. nih.gov In this reaction, the carboxylate anion acts as the nucleophile, displacing the iodide to form O-pentynylated 7-oxodehydroabietic acid. nih.gov The reaction proceeds at room temperature over 24 hours. nih.gov

Table 2: Example of Nucleophilic Substitution with this compound

Reactant 1Reactant 2BaseSolventProduct
This compound7-Oxodehydroabietic acidK₂CO₃DMFO-pentynylated 7-oxodehydroabietic acid

This reactivity highlights the potential for a wide range of nucleophiles to be introduced at the 4-position of the pent-1-yne chain, leading to a diverse array of functionalized alkynes.

Reductive Coupling and Functionalization

The carbon-iodine bond in this compound is susceptible to reductive processes, enabling the formation of new carbon-carbon bonds. These reactions often proceed through radical intermediates or via organometallic species. Iron-catalyzed cross-coupling reactions provide a powerful method for connecting secondary alkyl halides, like this compound, with various nucleophiles. For instance, the coupling of secondary alkyl halides with alkynyl Grignard reagents can be achieved at room temperature using an iron catalyst. organic-chemistry.orgcore.ac.uk This method is significant as it tolerates a wide array of functional groups on both the alkyl halide and the alkyne. core.ac.uk

Mechanistic studies, including reactions with radical clock substrates, suggest that these iron-catalyzed couplings likely proceed through an alkyl radical intermediate. core.ac.uk The proposed mechanism involves the formation of an iron-ate complex, which then undergoes a single electron transfer to the alkyl halide to generate an alkyl radical. This radical can then recombine with the iron complex, followed by reductive elimination to yield the final coupled product. core.ac.uk This pathway highlights a key functionalization strategy, transforming the iodo-group into a new C-C bond while preserving the terminal alkyne for subsequent transformations.

In addition to cross-coupling, reductive homocoupling of alkyl halides can occur. While often a side reaction, specific conditions can favor the formation of symmetrical products. These reductive coupling strategies expand the synthetic utility of this compound beyond simple nucleophilic substitution, allowing for the construction of more complex carbon skeletons.

Cycloaddition Reactions of the Alkyne Unit

The terminal alkyne of this compound is a versatile functional group for participating in cycloaddition reactions, which are powerful tools for constructing cyclic molecules.

While this compound itself is not an azide (B81097), it serves as a precursor to molecules that are central to Huisgen 1,3-dipolar cycloadditions, a cornerstone of "click chemistry". wikipedia.orgwikipedia.org The synthetic pathway involves the conversion of a related haloalkyne, such as 5-chloropent-1-yne, into 5-azidopent-1-yne (B2958000) via nucleophilic substitution with sodium azide. nsf.govrsc.orgresearchgate.net This azide-alkyne is then primed for the cycloaddition reaction.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of this reaction class. organic-chemistry.orgpcbiochemres.com It involves the reaction of an azide with a terminal alkyne to regioselectively form a 1,4-disubstituted 1,2,3-triazole. wikipedia.orgpcbiochemres.comresearchgate.net This reaction is known for its high efficiency, mild reaction conditions (often performed at room temperature in aqueous solutions), and broad functional group tolerance. organic-chemistry.orgnih.gov The uncatalyzed thermal Huisgen cycloaddition is less favored as it requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgorganic-chemistry.orgwiley-vch.de The copper-catalyzed variant accelerates the reaction by orders of magnitude and ensures the formation of a single regioisomer. organic-chemistry.orgwiley-vch.de

The resulting triazole ring is a stable and valuable heterocyclic motif found in various applications, from materials science to pharmaceuticals. semanticscholar.orgnih.gov The ability to start from a simple haloalkyne and convert it into a functionalized triazole highlights the modularity and power of click chemistry. semanticscholar.org

Table 1: Comparison of Thermal and Copper-Catalyzed Azide-Alkyne Cycloadditions

FeatureThermal Huisgen CycloadditionCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Catalyst NoneCu(I) source (e.g., CuI, or CuSO₄/Sodium Ascorbate)
Temperature Elevated (e.g., >100 °C) wikipedia.orgRoom temperature organic-chemistry.org
Regioselectivity Mixture of 1,4- and 1,5-isomers organic-chemistry.orgwiley-vch.deSelective for 1,4-isomer wikipedia.orgwiley-vch.de
Reaction Rate Slow wiley-vch.deHighly accelerated (rate increase of 10⁷ to 10⁸) organic-chemistry.org
Scope Limited by harsh conditionsBroad, high functional group tolerance organic-chemistry.org

Beyond the well-known click chemistry, the alkyne functionality can participate in other types of pericyclic reactions. Pericyclic reactions are concerted processes involving a cyclic transition state where bond formation and cleavage occur simultaneously. msu.edualchemyst.co.uk These reactions are classified based on the number of electrons and components involved.

Ene Reactions : The ene reaction involves an alkene with an allylic hydrogen (the "ene") and a π-bonded molecule (the "enophile"), such as the alkyne in this compound. wikipedia.org This reaction proceeds via a 1,5-hydrogen shift and the formation of a new sigma bond, constituting a group transfer pericyclic reaction. wikipedia.orgrsc.org These reactions often require thermal or Lewis acid catalysis to proceed efficiently.

[2+2] Cycloadditions : Photochemically induced [2+2] cycloadditions can occur between an alkyne and an alkene. A notable variant is the de Mayo reaction, which involves the photo-cycloaddition of an enol to an alkyne, followed by a retro-aldol cleavage to yield a 1,5-dicarbonyl compound. An intramolecular alkyne analogue of the de Mayo reaction has been developed, providing access to medium-sized carbocycles. researchgate.net

Diels-Alder Reactions : While less common for simple alkynes, they can act as dienophiles in [4+2] cycloaddition reactions with dienes, especially when activated by electron-withdrawing groups. vulcanchem.com This reaction forms a six-membered ring, a foundational structure in organic synthesis.

These varied pericyclic reactions demonstrate the versatility of the alkyne in this compound for constructing diverse cyclic and acyclic structures under specific thermal or photochemical conditions.

Carbometalation and Hydrometallation Reactions

Carbometalation and hydrometallation reactions involve the addition of an organometallic reagent (carbometalation) or a metal hydride (hydrometallation) across the carbon-carbon triple bond of this compound. These reactions are highly valuable for producing stereodefined vinylmetal species, which are versatile intermediates in synthesis. wikipedia.org

Carbometalation reactions add a carbon-metal bond across the alkyne. The regioselectivity and stereoselectivity of these additions are often influenced by the metal, ligands, and the substrate itself. nih.gov For example, zirconocene-catalyzed carboalumination of terminal alkynes is a well-established method that typically proceeds with syn-stereoselectivity. wikipedia.org The resulting vinyl-aluminum species can be trapped with various electrophiles. However, uncatalyzed carboalumination of terminal alkynes can be problematic, as they may undergo deprotonation at the terminal C-H bond instead of addition. nih.gov Iron-catalyzed carbomagnesiation has also been shown to generate tri- and tetrasubstituted olefins with high regio- and stereoselectivity from propargylic and homopropargylic alcohols. nih.gov

Hydrometallation involves the addition of an H-M bond across the alkyne. This process is a key method for synthesizing vinyl halides and vinyl boronates from terminal alkynes. nih.gov

Hydroalumination : Nickel-catalyzed hydroalumination of terminal alkynes with diisobutylaluminum hydride (DIBAL-H) can be tuned to be highly selective for either the α- or β-vinylaluminum isomer depending on the phosphine (B1218219) ligand used. nih.gov These vinylaluminums can then be converted into α-vinyl iodides with high selectivity upon treatment with iodine. nih.gov

Hydroboration : The hydroboration of terminal alkynes is a fundamental method for producing vinylboronates. While traditional methods exist, transition-metal-free approaches, such as those promoted by hypervalent iodine reagents like PhI(OAc)₂, have been developed to synthesize vinyl boronates with good regioselectivity and stereoselectivity under mild, aerobic conditions. rsc.org

Hydroiodination : The direct addition of HI to a terminal alkyne typically yields the Markovnikov product. However, rhodium-catalyzed anti-Markovnikov hydroiodination methods have been developed that can selectively produce either (E)- or (Z)-configured linear vinyl iodides, depending on the ligand choice. ethz.chresearchgate.net

These metallation reactions transform the simple alkyne of this compound into a more complex and synthetically useful vinylmetal or vinyl halide intermediate.

Table 2: Selected Hydrometallation Reactions of Terminal Alkynes

ReactionReagentsTypical ProductKey Feature
Ni-catalyzed Hydroalumination DIBAL-H, Ni(dppp)Cl₂; then I₂α-Vinyl IodideHigh α-selectivity. nih.gov
PhI(OAc)₂-promoted Hydroboration B₂Pin₂, PhI(OAc)₂(E)-Vinyl BoronateTransition-metal-free, proceeds under air. rsc.org
Rh-catalyzed Hydroiodination Aliphatic Iodide (HI surrogate), Rh catalyst(E)- or (Z)-Vinyl IodideAnti-Markovnikov addition, stereoselectivity is ligand-controlled. ethz.ch

Functional Group Interconversions on this compound

Selective Derivatization of the Terminal Alkyne

The terminal alkyne of this compound possesses an acidic proton that can be selectively removed to form an acetylide anion. This acetylide is a potent nucleophile, enabling a wide range of C-C bond-forming reactions that leave the secondary iodide intact, a crucial feature for subsequent orthogonal functionalization.

The most prominent reaction in this class is the Sonogashira coupling . researchgate.net This palladium- and copper-catalyzed cross-coupling reaction joins a terminal alkyne with an aryl or vinyl halide. researchgate.net In the context of this compound, the molecule itself would act as the alkyne component, reacting with a different halide. For instance, Sonogashira coupling has been used in the synthesis of various complex molecules and materials. vulcanchem.commit.edu The reaction is valued for its mild conditions and tolerance of numerous functional groups. researchgate.net Iron-catalyzed versions of the Sonogashira coupling have also been developed as a more economical and environmentally friendly alternative. researchgate.net

Beyond Sonogashira coupling, the acetylide generated from this compound can react with a variety of electrophiles:

Alkylation : Reaction with alkyl halides allows for the extension of the carbon chain.

Addition to Carbonyls : Acetylides readily add to aldehydes and ketones to form propargylic alcohols.

Silylation : Trapping the acetylide with silyl (B83357) halides, such as trimethylsilyl (B98337) chloride (TMSCl), provides a silyl-protected alkyne. This is a common strategy to prevent unwanted reactions of the terminal alkyne in subsequent synthetic steps.

This selective reactivity allows for a modular approach to synthesis, where the alkyne is functionalized first, followed by reactions at the secondary iodide position, or vice versa, greatly enhancing the synthetic utility of this compound. A photoinduced palladium-catalyzed process has been described that couples alkyl iodides with terminal alkynes, followed by a Sonogashira reaction with a second alkyne molecule, demonstrating a one-step alkylation-alkynylation sequence. bohrium.com

Modification of the Carbon-Iodine Bond

The carbon-iodine (C-I) bond in this compound is the primary site for nucleophilic substitution and elimination reactions. As a secondary iodide, it can undergo reactions via both SN1 and SN2 pathways, with the specific mechanism being highly dependent on the reaction conditions such as the nature of the nucleophile, solvent, and temperature.

Nucleophilic Substitution: Strong, non-bulky nucleophiles in polar aprotic solvents would favor an SN2 mechanism, leading to an inversion of stereochemistry at the C-4 position. Weaker nucleophiles in polar protic solvents might promote an SN1 reaction, proceeding through a secondary carbocation intermediate, which would likely result in a racemic mixture of products. The proximity of the electron-rich alkyne could potentially influence the stability of the carbocation intermediate.

Elimination Reactions: The use of strong, sterically hindered bases would favor elimination reactions (E2 mechanism) to yield pent-1-en-3-yne or penta-1,3-diyne, depending on the reaction pathway.

Coupling Reactions: The C-I bond is also amenable to forming new carbon-carbon bonds through various metal-catalyzed cross-coupling reactions. While specific examples for this compound are not documented, compounds with secondary iodide functionalities are known to participate, albeit sometimes less readily than primary or aryl iodides, in reactions like Suzuki, Stille, and Negishi couplings.

Table 1: Potential Reactions at the Carbon-Iodine Bond of this compound This table is based on general principles of organic reactivity, as specific data for this compound is not available.

Reaction Type Reagents/Conditions Expected Product Type Mechanism Notes
SN2 Substitution NaCN, DMSO 4-Cyanopent-1-yne Inversion of stereochemistry
SN1 Substitution H₂O, heat Pent-1-yn-4-ol Racemization via carbocation
E2 Elimination KOtBu, THF Pent-1-en-3-yne Requires strong, bulky base
Suzuki Coupling R-B(OR)₂, Pd catalyst, Base 4-Substituted-pent-1-yne C-C bond formation

Tandem and Cascade Reactions Featuring this compound

The bifunctional nature of this compound makes it a hypothetical candidate for tandem or cascade reactions, where an initial reaction at one functional group triggers a subsequent transformation at the other. researchgate.net A cascade reaction involves at least two consecutive reactions where each subsequent step is enabled by the functionality formed in the previous one, all occurring in a single pot. researchgate.net

For instance, a reaction could be initiated at the alkyne, such as a metal-catalyzed addition, which then facilitates an intramolecular cyclization involving the displacement of the iodide. A notable example from related chemistry is the zirconium-promoted carbozincation of 5-iodopent-1-yne, which leads to a cyclized product. researchgate.net A similar intramolecular pathway for this compound could theoretically lead to the formation of four-membered ring systems, although such transformations are often kinetically less favorable.

Alternatively, an initial substitution or coupling at the C-I bond could introduce a new functional group that is then poised to react with the nearby alkyne in an intramolecular fashion. The design of such cascade processes is a key area in modern synthetic chemistry for building molecular complexity efficiently. researchgate.net

Radical Processes Involving this compound

The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage upon initiation by radical initiators (like AIBN) or photolysis, generating a secondary alkyl radical at the C-4 position. rsc.org The fate of this radical intermediate would be determined by the reaction conditions and the presence of other reagents.

Intramolecular Radical Cyclization: The generated radical could potentially undergo an intramolecular addition to the terminal alkyne. According to Baldwin's rules, a 4-exo-dig cyclization to form a four-membered ring containing a vinyl radical would be a possible, though often challenging, pathway. The alternative 5-endo-dig cyclization is generally disfavored.

Intermolecular Radical Reactions: In the presence of a suitable trapping agent, the secondary radical could be intercepted intermolecularly. For example, reaction with a hydrogen atom donor like tributyltin hydride would result in the reduction of the C-I bond to a C-H bond, yielding pent-1-yne.

In a study on a related compound, the alkylation of a cyclopentanone (B42830) derivative with 5-iodopent-1-yne was followed by a radical spiro-cyclization, demonstrating the utility of the iodo-alkyne moiety in constructing complex cyclic systems via radical pathways. researchgate.net

Stereochemical Control in Reactions of this compound

This compound is a chiral molecule, with the stereocenter located at the C-4 carbon atom bearing the iodine. Consequently, any reaction occurring at this center must be considered in a stereochemical context.

Stereospecific Reactions: As mentioned, a pure SN2 reaction at the C-4 center would proceed with complete inversion of the stereochemical configuration. This provides a pathway to enantiomerically pure products, assuming an enantiomerically pure starting material.

Stereoselective Reactions: In cases where a carbocation or radical intermediate is formed, the potential for stereoselectivity arises if the reaction environment can influence the direction of the subsequent bond formation. For example, the use of chiral catalysts or auxiliaries could, in principle, direct the reaction to favor one enantiomer over the other.

The synthesis of specific stereoisomers of complex molecules often relies on such principles of stereochemical control. For instance, in the synthesis of certain natural products, the stereoselective creation of vinyl iodides from alkynes using hydrozirconation followed by iodination is a key step that establishes a defined geometry at the double bond. nih.gov While this is a reaction to form a vinyl iodide rather than a reaction of this compound, it highlights the importance of stereocontrol in iodine-containing intermediates. Reactions that create or transform a stereocenter require careful control to achieve the desired three-dimensional structure of the target molecule.

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Iodopent-1-yne. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

The structure of this compound (CH≡C-CH₂-CH(I)-CH₃) contains five distinct carbon environments and five unique proton environments, leading to a complex but interpretable set of NMR spectra.

¹H NMR: In a typical ¹H NMR spectrum, the terminal alkyne proton (-C≡C-H) is expected to appear as a triplet in the range of δ 2.5-3.0 ppm due to coupling with the adjacent methylene protons. libretexts.org The proton on the carbon bearing the iodine atom (-CH(I)-) would be a multiplet further downfield, influenced by the electronegativity of iodine. The methylene (-CH₂-) and methyl (-CH₃) protons would appear in the alkyl region.

¹³C NMR: The ¹³C NMR spectrum would show five distinct signals. The sp-hybridized carbons of the alkyne (C-1 and C-2) are characteristically found between δ 65-90 ppm. chemistrysteps.com The carbon atom bonded to the iodine (C-4) would be significantly shifted upfield due to the heavy atom effect, while the other sp³-hybridized carbons (C-3 and C-5) would appear in the typical alkane region.

2D NMR: To definitively assign these signals, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A key correlation would be observed between the terminal alkyne proton (H-1) and the methylene protons (H-3), and between the H-3 protons, the methine proton (H-4), and the methyl protons (H-5). This establishes the proton connectivity along the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would link the proton signal for each position (e.g., H-1, H-3, H-4, H-5) to its corresponding carbon signal (C-1, C-3, C-4, C-5), allowing for the direct assignment of each carbon atom that has attached protons.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
1 (≡C-H)~2.5 - 3.0~65 - 90C-2, C-3
2 (-C≡)N/A~65 - 90H-1, H-3
3 (-CH₂-)~2.5 - 3.5~20 - 40H-1, H-4, H-5
4 (-CHI-)~3.0 - 5.0~25 - 50H-3, H-5
5 (-CH₃)~1.5 - 2.0~5 - 22C-3, C-4

Note: Values are estimates based on typical chemical shift ranges. Actual values may vary depending on solvent and experimental conditions. libretexts.orgchemistrysteps.comoregonstate.edu

While specific kinetic studies on this compound are not widely published, NMR spectroscopy is a powerful technique for such investigations. By monitoring the changes in signal intensity of reactant and product peaks over time, reaction rates can be determined. Time-resolved NMR experiments could be used to study reactions involving this compound, such as nucleophilic substitution at the C-4 position or addition reactions across the alkyne. These studies would allow for the calculation of rate constants and the elucidation of reaction mechanisms. Furthermore, under certain conditions, it may be possible to detect and characterize transient reaction intermediates, providing deeper insight into the reaction pathway.

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry is a critical tool for determining the molecular weight of this compound and for analyzing its fragmentation, which provides structural clues.

High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion. The chemical formula of this compound is C₅H₇I. HRMS can distinguish this compound from other molecules with the same nominal mass by measuring the mass-to-charge ratio (m/z) to several decimal places. This precise measurement allows for the unambiguous determination of the elemental composition.

Calculated Exact Mass for this compound

IonFormulaCalculated Monoisotopic Mass (Da)
[M]⁺[C₅H₇I]⁺193.95924

An experimental HRMS measurement matching this calculated value would confirm the elemental formula of the compound.

In tandem mass spectrometry (MS/MS), the molecular ion of this compound (m/z ≈ 194) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are detected, providing a fragmentation pattern that is characteristic of the molecule's structure.

The fragmentation of this compound is expected to be dominated by the cleavage of the weakest bonds. chemguide.co.uk The carbon-iodine bond is significantly weaker than the carbon-carbon or carbon-hydrogen bonds. Therefore, a primary fragmentation pathway would involve the loss of an iodine radical (I•). miamioh.edu

Plausible Fragmentation Pathways for this compound

Loss of Iodine: The most prominent fragmentation would likely be the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical (mass = 127 u). This would produce a pentynyl cation. [C₅H₇I]⁺• → [C₅H₇]⁺ + I• (m/z = 194) → (m/z = 67)

Alkyl Chain Cleavage: Fragmentation of the carbon chain can also occur. Cleavage adjacent to the cationic center can lead to smaller, stable fragments. For example, the loss of a methyl radical (CH₃•) from the molecular ion is a possible, though likely less favorable, pathway.

The resulting fragment ions, such as the prominent peak at m/z 67, would be highly indicative of the starting compound's structure. youtube.comyoutube.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the key functional groups are the terminal alkyne and the secondary alkyl iodide.

Terminal Alkyne: This group gives rise to two very characteristic vibrations. The stretching of the ≡C-H bond results in a sharp, strong absorption band around 3300 cm⁻¹. The C≡C triple bond stretch appears as a weaker absorption in the region of 2100-2150 cm⁻¹.

Alkyl Iodide: The C-I bond stretch is found at a much lower frequency, typically in the fingerprint region of the IR spectrum, around 500-600 cm⁻¹. youtube.comspectroscopyonline.com This is due to the high mass of the iodine atom. libretexts.orgorgchemboulder.com

These characteristic peaks in an IR or Raman spectrum allow for rapid confirmation of the presence of the key functional groups within the this compound structure.

Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Intensity
Terminal Alkyne≡C-H stretch~3300Strong, Sharp
AlkyneC≡C stretch~2100 - 2150Weak to Medium
Alkyl C-HC-H stretch~2850 - 3000Medium to Strong
Alkyl IodideC-I stretch~500 - 600Medium

Source: Data compiled from established vibrational frequency ranges for organic functional groups. youtube.comspectroscopyonline.comlibretexts.orglibretexts.org

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unequivocal structure determination of novel compounds, offering detailed insights into bond lengths, bond angles, and stereochemistry. For derivatives of this compound, obtaining single crystals suitable for X-ray diffraction analysis can yield a definitive solid-state structure, which is crucial for understanding its chemical reactivity and physical properties.

The process of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the compound of interest. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, leading to a complete molecular structure.

In the context of organoiodine compounds, X-ray crystallography has been instrumental in characterizing the structure of various derivatives, including hypervalent iodine compounds. wikipedia.org The technique allows for the precise measurement of the carbon-iodine bond length and the geometry around the iodine atom, which are key parameters influencing the compound's stability and reactivity. For instance, crystallographic studies of diaryliodonium salts, a class of hypervalent iodine compounds, have revealed T-shaped geometries with the counteranion often occupying an apical position. wikipedia.org

While specific crystallographic data for derivatives of this compound are not widely reported in publicly accessible literature, the methodology remains the gold standard for solid-state structural elucidation. For any newly synthesized crystalline derivative of this compound, X-ray crystallography would be the preferred method to confirm its molecular structure, identify any polymorphic forms, and understand intermolecular interactions in the solid state, such as halogen bonding. vub.ac.be

Table 1: Representative Crystallographic Data for an Organoiodine Compound

ParameterValue
Chemical FormulaC26H30ClN3O9
Crystal SystemMonoclinic
Space GroupP21
a (Å)15.7212(3)
b (Å)5.65480(10)
c (Å)31.4047(5)
β (°)93.1580(10)
Volume (ų)2787.65(9)
Z4
Temperature (K)150.00(10)
Note: This data is for a representative complex organoiodine compound, SYA0340-P2 oxalate, to illustrate the type of information obtained from an X-ray crystallographic study. nih.gov

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are fundamental in synthetic chemistry for the separation, identification, and quantification of compounds in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly valuable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Gas Chromatography (GC)

Given the likely volatility of this compound, gas chromatography is a highly suitable technique for its analysis. In GC, a sample is vaporized and injected into a chromatographic column. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase. Compounds are identified based on their retention time, the time it takes for them to travel through the column.

GC coupled with mass spectrometry (GC-MS) is a particularly powerful combination, as it provides not only separation but also structural information from the mass spectrum of each component. nih.gov This is invaluable for confirming the identity of this compound and for identifying any impurities or byproducts in a reaction mixture. The choice of the column is critical for achieving good separation. For halogenated compounds, columns such as those with a wax or a 5% phenyl-methylpolysiloxane stationary phase are often employed. nih.gov

The progress of a reaction involving this compound, such as an iodination of a terminal alkyne, can be effectively monitored by GC. mdpi.com Aliquots of the reaction mixture can be taken at different time intervals, and the relative peak areas of the starting material, product, and any intermediates can be used to determine the reaction's conversion and yield over time.

Table 2: Illustrative GC-MS Parameters for the Analysis of Iodinated Compounds

ParameterCondition
InstrumentGCMS-QP2010 Ultra
ColumnZB-Wax 20 m × 0.18 mm × 0.18 µm
Carrier GasHelium
Linear Velocity45 cm/s
Injection ModeSplitless
Injector Temperature250 °C
Oven Program40 °C (1 min), then 10 °C/min to 240 °C (1 min)
MS Interface Temp.230 °C
Ion Source Temp.200 °C
Note: These parameters are based on a method for the analysis of iodinated aromatic amines and serve as a representative example. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used to separate compounds based on their differential interactions with a stationary phase and a liquid mobile phase under high pressure. For this compound and its derivatives, reversed-phase HPLC (RP-HPLC) would likely be the method of choice. In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

HPLC is particularly useful for the analysis of less volatile derivatives of this compound and for the purification of products on a preparative scale. The purity of a sample can be assessed by the presence of a single major peak in the chromatogram. The area of this peak is proportional to the concentration of the compound.

For chiral derivatives of this compound, chiral HPLC can be employed to separate enantiomers. nih.gov This often requires the use of a chiral stationary phase or derivatization with a chiral reagent. The separation of halogenated aromatic compounds has been demonstrated using HPLC, with the retention behavior influenced by halogen–π interactions. rsc.org

Table 3: Example HPLC Conditions for Separation of Halogenated Compounds

ParameterCondition
ColumnOctadecylsilyl bonded silica (C18)
Mobile PhaseIsocratic or gradient mixture of Acetonitrile and Water
Flow Rate1.0 mL/min
DetectionUV at a specific wavelength (e.g., 254 nm)
TemperatureAmbient or controlled (e.g., 25 °C)
Note: This table provides a general set of starting conditions for the HPLC analysis of halogenated organic compounds.

Computational and Theoretical Investigations of 4 Iodopent 1 Yne

Quantum Chemical Calculations on Electronic Structure and Bonding

There are no specific published Density Functional Theory (DFT) studies or detailed molecular orbital analyses for 4-iodopent-1-yne. In broader contexts, DFT calculations are a standard tool for investigating related compounds. For instance, studies on analogous iodinated alkenes have utilized DFT to suggest that an iodine substituent can stabilize transition states in cross-coupling reactions. vulcanchem.com Similarly, DFT methods like B3LYP are employed to model transition states and predict regioselectivity in reactions such as cycloadditions for isomers like 1-iodopent-2-yne. These examples highlight the methods that could be applied to this compound, but the actual data for the target molecule is not available.

Density Functional Theory (DFT) Studies

No dedicated DFT studies on the electronic structure and bonding of this compound were identified.

Molecular Orbital Analysis

A molecular orbital analysis for this compound has not been reported in the available literature. For comparison, analyses of other systems often focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity. nottingham.ac.uk

Conformational Analysis and Steric Effects

Specific computational studies on the conformational analysis and steric effects of this compound are absent from the scientific record. As a chiral molecule with a relatively simple aliphatic chain, it would be expected to have several conformers, the relative energies of which could be calculated to understand its steric profile. However, such an analysis has not been published.

Reaction Pathway Modeling and Energy Profiles for this compound Transformations

No literature was found detailing the modeling of reaction pathways or energy profiles for transformations involving this compound. While DFT calculations are frequently used to analyze reaction mechanisms, regioselectivity, and characterize transition states for similar chemical processes, nottingham.ac.uk this has not been applied to this compound in any published research.

Prediction of Reactivity and Selectivity

There are no computational predictions of reactivity and selectivity specifically for this compound.

Transition State Characterization

The characterization of transition states for reactions involving this compound through computational methods has not been reported.

Molecular Dynamics Simulations for Dynamic Behavior Studies

Molecular Dynamics (MD) simulations provide a powerful computational lens through which the time-dependent behavior of this compound can be investigated at an atomic level. These simulations model the motions of atoms and molecules over time by numerically solving Newton's equations of motion, offering insights into conformational dynamics, solvent interactions, and transport properties that are often difficult to capture experimentally.

The successful application of MD simulations to this compound hinges on the selection of an appropriate force field. A force field is a collection of equations and parameters that describe the potential energy of the system. For an organoiodine compound containing an alkyne moiety, a general-purpose force field such as the General Amber Force Field (GAFF) is often employed, with careful parameterization for the carbon-iodine (C-I) bond and the sp-hybridized carbons of the alkyne. The partial atomic charges, crucial for describing electrostatic interactions, are typically derived from quantum mechanical calculations using methods like Restrained Electrostatic Potential (RESP) fitting.

A typical MD simulation involves placing one or more this compound molecules in a periodic simulation box filled with an explicit solvent, such as water, methanol (B129727), or a non-polar solvent like hexane (B92381), to mimic different chemical environments. The system is then simulated for a duration of nanoseconds to microseconds under controlled conditions, typically within an NPT (isothermal-isobaric) or NVT (canonical) ensemble.

Analysis of the resulting trajectory yields detailed information on dynamic properties. Key analyses include:

Conformational Dynamics: this compound possesses a chiral center at C4 and a flexible C3-C4 single bond. MD simulations can track the torsional angle distribution around this bond, revealing the preferred rotameric states and the energy barriers between them. This provides a dynamic picture of the molecule's three-dimensional shape fluctuations in solution.

Solvation Structure: The interaction between this compound and the surrounding solvent molecules can be quantified using Radial Distribution Functions (RDFs). An RDF, g(r), describes the probability of finding a particle at a distance r from a reference particle. For instance, the RDF between the iodine atom of this compound and the oxygen atom of water molecules (I···Owater) can reveal the structure and extent of the primary solvation shell around the polarizable iodine atom.

Transport Properties: The translational motion of the molecule through the solvent can be assessed by calculating the Mean Square Displacement (MSD) over time. The slope of the MSD plot is directly proportional to the diffusion coefficient (D), a fundamental transport property that characterizes the molecule's mobility in a given medium.

The table below summarizes hypothetical results from MD simulations of this compound in different solvent environments, illustrating the type of data that can be generated from such studies.

Table 5.4.1: Summary of MD Simulation Parameters and Results for this compound
Simulation SystemForce FieldEnsembleSimulation Time (ns)Diffusion Coefficient (D) (x 10⁻⁵ cm²/s)Primary RDF Peak (I···Solvent) (Å)
Single molecule in WaterGAFF with RESP ChargesNPT2001.853.6 (I···O)
Single molecule in MethanolGAFF with RESP ChargesNPT2002.313.7 (I···O)
Single molecule in HexaneGAFF with RESP ChargesNPT2004.124.5 (I···C)

These simulations demonstrate how the dynamic behavior of this compound is significantly influenced by its environment. The molecule exhibits slower diffusion in the more viscous and polar solvent (water) and forms a more defined and closer solvation shell compared to the non-polar solvent (hexane).

Quantitative Structure-Reactivity Relationships (QSRR) for this compound Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational approach used to establish a mathematical correlation between the structural features of a series of compounds and their measured chemical reactivity. For this compound and its analogs, QSRR can be a valuable tool for predicting reactivity in specific chemical transformations, such as nucleophilic substitution at the C4 position or participation in metal-catalyzed cross-coupling reactions.

The development of a QSRR model involves several key steps:

Dataset Assembly: A series of structurally related compounds is selected. For this compound, a relevant series could involve varying the halogen atom at the C4 position (e.g., 4-fluoro-, 4-chloro-, 4-bromo-, and this compound).

Reactivity Measurement: A consistent and quantitative measure of reactivity for a specific reaction is required for each compound in the series. This could be an experimentally determined reaction rate constant (k) or a relative rate, often expressed in logarithmic form (log(k)).

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule using computational chemistry software. These descriptors can be categorized as:

Electronic: Partial charge on the reaction center (C4), energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment. The C-X bond polarity and the electrophilicity of C4 are critical electronic factors.

Steric: Molecular volume, surface area, or specific steric parameters that quantify the bulkiness around the reaction site.

Topological: Indices that describe molecular branching and connectivity.

Model Generation and Validation: A statistical method, most commonly Multiple Linear Regression (MLR), is used to build a mathematical equation linking the most relevant descriptors to the observed reactivity. The resulting model's predictive power is rigorously assessed through internal validation (e.g., leave-one-out cross-validation, yielding a q² value) and external validation using a test set of compounds not included in the model training.

Consider a hypothetical QSRR study on the relative rate of an SN2 reaction for the series 4-X-pent-1-yne (where X = F, Cl, Br, I). The reactivity is expected to depend on the strength and polarity of the C-X bond and the stability of the leaving group. Key descriptors would likely include the LUMO energy (a lower LUMO suggests greater electrophilicity at C4) and the partial charge on the C4 carbon.

A plausible QSRR model derived from such a study might take the form: log(k_rel) = -3.50 - 2.85 * E_LUMO + 5.10 * q(C4)

This equation suggests that reactivity increases with a lower LUMO energy and a more positive partial charge on the C4 carbon, which is consistent with the established principles of SN2 reactions.

The table below presents hypothetical data for such a QSRR analysis.

Table 5.5.1: Hypothetical Data for a QSRR Study of 4-X-pent-1-yne Derivatives
CompoundExperimental log(k_rel)LUMO Energy (eV)Partial Charge on C4 (q(C4))Predicted log(k_rel)
4-Fluoropent-1-yne-2.151.120.38-2.12
4-Chloropent-1-yne0.100.550.240.12
4-Bromopent-1-yne1.250.310.181.24
This compound2.050.150.112.03

Such QSRR models, once validated, serve as predictive tools, enabling the rapid estimation of reactivity for new, unsynthesized derivatives of this compound, thereby guiding experimental efforts and accelerating the discovery of compounds with desired reactivity profiles.

Applications of 4 Iodopent 1 Yne in Advanced Organic Synthesis and Materials Science

4-Iodopent-1-yne as a Precursor to Complex Molecular Scaffolds

The dual functionality of this compound makes it a theoretically valuable precursor for the synthesis of complex molecular architectures. The terminal alkyne can be used as a handle for chain extension or cyclization, while the secondary iodide provides a site for introducing further complexity.

Synthesis of Natural Product Fragments

While direct applications of this compound in the total synthesis of natural products are not widely documented, its structural motifs are present in many biologically active molecules. The synthesis of related iodoalkynes has been crucial in constructing natural product skeletons. For instance, the Cadiot-Chodkiewicz coupling, which joins a terminal alkyne with a 1-haloalkyne, is a key strategy for building the polyyne chains found in some natural products. Similarly, Sonogashira coupling of terminal alkynes is a widespread method for creating complex carbon frameworks. wikipedia.org

Theoretically, this compound could be employed in sequential coupling reactions. For example, the alkyne could first undergo a Sonogashira coupling with an aryl or vinyl halide. Subsequently, the secondary iodide could be subjected to a second coupling reaction (e.g., Suzuki, Stille, or Negishi coupling) or a nucleophilic substitution to append another fragment, thereby building a complex molecular fragment from a simple C5 precursor. However, published syntheses of natural products like Ciryneol C and various pyrimidine (B1678525) derivatives have utilized its isomers, 1-iodopent-1-yne or 5-iodopent-1-yne, respectively. mdpi.comthieme-connect.com

Construction of Architecturally Complex Synthetic Targets

The construction of architecturally complex molecules often relies on building blocks that allow for controlled, sequential bond formation. This compound possesses the necessary functional groups for such strategies. Its terminal alkyne is a gateway to enediyne structures, which are core components of potent antitumor antibiotics. spbu.ru The synthesis of these complex systems often involves the precise assembly of acetylenic fragments. spbu.ru

Furthermore, the secondary iodide in this compound could be used to induce intramolecular cyclizations. For example, after modifying the alkyne terminus, the resulting intermediate could undergo a radical or organometallic-mediated cyclization where the iodine atom is either cleaved or participates in the ring formation. Such strategies are fundamental in creating carbocyclic and heterocyclic ring systems that form the core of many synthetic targets. Despite this potential, specific examples detailing the use of this compound for these complex constructions are not prominent in the literature, which more frequently features the use of terminal iodoalkynes or those with primary iodides. ethz.ch

Integration into Polymer and Materials Chemistry

The combination of a polymerizable group (alkyne) and a functionalizable handle (iodide) makes this compound an interesting candidate for materials science, although specific research on this isomer is limited.

Polymerization Strategies Incorporating Alkyne and Iodine Functionality

Terminal alkynes are known to undergo various polymerization reactions, including those catalyzed by transition metals (e.g., Rh, Mo, W) to form polyacetylenes. These conjugated polymers often exhibit interesting electronic and optical properties. The presence of a secondary iodide on the pentyl side chain of this compound would result in a functionalized polyacetylene.

This pendant iodide group could serve as a site for post-polymerization modification. After the creation of the polymer backbone, the iodine atoms could be substituted with a variety of nucleophiles to tune the polymer's properties, such as solubility, thermal stability, or electronic characteristics. This approach allows for the creation of a family of related polymers from a single parent polymer. While this is a well-established strategy in polymer chemistry, its application using this compound as the monomer has not been specifically reported.

Derivatization of Carbon Nanomaterials (e.g., Graphene Functionalization)

Covalent functionalization is a key method for modifying the properties of carbon nanomaterials like graphene and carbon nanotubes, improving their dispersibility and tailoring them for specific applications. researchgate.net Iodoalkynes have been successfully used to functionalize graphene. researchgate.netresearchgate.net In one documented method, chemically reduced graphene (graphenide) is treated with an iodoalkyne, leading to the covalent attachment of the alkyne-containing fragment to the graphene surface. researchgate.net This process introduces defects in the graphene network, which can be monitored by Raman spectroscopy. researchgate.net

Specifically, the related isomer 5-iodopent-1-yne has been used to create graphene-pentyne hybrids. researchgate.netresearchgate.net It is conceivable that this compound could be used in a similar fashion. The reaction would attach a pent-1-yne group to the graphene sheet via the C-4 position. The preserved terminal alkyne on the surface could then be used for subsequent "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach other molecules like fluorophores, biomolecules, or polymers. This would provide a powerful platform for creating highly functionalized graphene-based materials. nih.gov

Role in the Development of Novel Organic Reagents and Catalysts

The reactivity of this compound suggests its utility in creating new reagents for organic synthesis. The combination of a terminal alkyne and a secondary iodide is a platform for developing bifunctional reagents.

For instance, the alkyne can be converted into an organometallic species, such as a lithium acetylide or a zinc acetylide. The resulting molecule would possess both a nucleophilic carbon (at the alkyne) and an electrophilic carbon (at the C-I bond), making it a versatile synthon. In a related example, the Zr-promoted carbozincation of 5-iodopent-1-yne with diethylzinc (B1219324) was used to synthesize 1-ethyl-2-iodocyclopent-1-ene, demonstrating how iodoalkynes can be transformed into complex cyclic reagents. colab.ws

Additionally, this compound could serve as a ligand precursor for transition metal catalysts. The alkyne moiety can coordinate to a metal center, and the side chain could be further functionalized via the iodide to incorporate other ligating atoms or to attach the ligand to a solid support. This could lead to the development of catalysts with unique steric and electronic properties. While these applications are chemically plausible, the literature currently lacks specific examples where this compound is the starting material for such reagents or catalysts.

Bioisosteric Context of Alkyne and Iodine Moieties in Molecular Design

In the rational design of novel organic molecules, the concept of bioisosterism is a powerful strategy. It involves the substitution of a functional group with another that retains similar steric, electronic, and conformational properties, thereby potentially preserving or enhancing a desired function. The alkyne and iodine moieties, both present in this compound, are significant motifs in this context, offering unique characteristics for molecular mimicry and the modulation of physicochemical properties in organic systems. This discussion will remain strictly academic, focusing on the structural and physical organic principles of these motifs without clinical interpretation.

The alkyne and iodo groups can serve as mimics for other common functional groups, a tactic frequently employed in synthetic chemistry to create analogues with modified properties or to probe structural requirements.

The alkyne moiety is a particularly versatile structural mimic due to its distinct geometry and electronic nature.

Linear Geometry and Rigidity : The sp-hybridization of the carbon atoms in a triple bond results in a linear geometry with a bond angle of 180°. jove.com This linearity makes alkynes excellent isosteres for 1,4-disubstituted (para) aromatic rings. acs.orgbeilstein-journals.org The rigid, rod-like structure of an alkyne can span a similar distance between two points as a phenyl ring but with a significantly smaller volume, which can be advantageous in designing molecules for specific binding environments. Bicyclo[1.1.1]pentanes (BCPs) are also used as alkyne bioisosteres, though they result in a lengthened separation between substituents. acs.org

Electronic Mimicry : The π-system of an alkyne can mimic the electronic characteristics of other groups. For instance, the terminal alkyne's polarized C-H bond can act as a weak hydrogen bond donor, in some cases replacing an iodine atom involved in a halogen bond. nih.gov Furthermore, the π-cloud is useful for mimicking aromatic systems. nih.gov In peptide chemistry, the structural rigidity and defined geometry of alkynes are exploited to create constrained peptide mimics. qyaobio.comnih.gov For example, 1,2,3-triazoles, formed from the reaction of alkynes and azides, are used as surrogates for peptide β-turns and can mimic the geometry of both trans and cis amide bonds. qyaobio.comnih.gov

The iodine atom, as a member of the halogen family, also serves as a crucial bioisostere, primarily through its ability to engage in specific non-covalent interactions.

Halogen Bonding : An iodine atom covalently bonded to an electron-withdrawing group (like a carbon atom) possesses a region of positive electrostatic potential on its outermost surface, known as a σ-hole. sci-hub.se This allows it to act as a halogen bond donor, forming a highly directional, non-covalent interaction with an electron-rich atom like oxygen or nitrogen. nih.govsci-hub.se This interaction can mimic a traditional hydrogen bond in terms of strength and directionality, making the C-I group a viable isostere for N-H or O-H groups in certain contexts.

Steric Bulk : Iodine is the largest and most polarizable of the stable halogens. wikipedia.org Its significant size allows it to mimic bulky groups like a tert-butyl group. cambridgemedchemconsulting.com This substitution can be used to probe steric requirements in a molecular system or to block a site of metabolism.

The following table summarizes the structural mimicry capabilities of the alkyne and iodine moieties.

Table 1: Structural Mimicry of Alkyne and Iodine Moieties
Moiety Mimicked Group(s) Key Feature(s) Enabling Mimicry
Alkyne 1,4-Disubstituted Phenyl Ring Linear geometry, rigid structure. acs.orgbeilstein-journals.org
Amide Bond (in triazole form) Constrained geometry, mimics cis/trans conformation. qyaobio.comnih.gov
Halogen Atom (e.g., Iodine) Polarized C-H bond acts as a hydrogen/halogen bond donor. nih.gov
Iodine Hydrogen Bond Donors (e.g., N-H) Forms directional halogen bonds. sci-hub.se
tert-Butyl Group Large van der Waals radius, steric bulk. cambridgemedchemconsulting.com

The incorporation of alkyne and iodine functionalities into an organic scaffold profoundly influences its physicochemical properties, such as solubility, lipophilicity, and electronic character.

The alkyne group imparts several key characteristics:

Solubility and Polarity : Alkynes are generally considered nonpolar and are insoluble in water but soluble in common organic solvents like hexane (B92381) and diethyl ether. jove.comopenochem.orgiunajaf.edu.iq Their polarity is low, similar to that of corresponding alkanes and alkenes. iunajaf.edu.iq However, compared to alkanes and alkenes with the same number of carbons, alkynes tend to have slightly higher boiling points, which is attributed to their linear shape allowing for better molecular packing and stronger London dispersion forces. openochem.orglibretexts.org

Acidity : Terminal alkynes, where the triple bond is at the end of a carbon chain, are notably more acidic (pKa ≈ 25) than alkenes (pKa ≈ 44) or alkanes (pKa ≈ 50). This is due to the high s-character (50%) of the sp-hybridized carbon orbital, which stabilizes the resulting acetylide anion. libretexts.org This acidity is a critical feature in synthetic chemistry, allowing for facile deprotonation and subsequent functionalization.

Metabolic Stability : The introduction of an alkyne can influence a molecule's metabolic profile. While often synthetically useful, alkynes can sometimes be metabolized, but in other contexts, they can serve as a metabolically stable replacement for more labile groups.

The iodine atom significantly modulates molecular properties, largely due to its size and electronegativity:

Lipophilicity : The substitution of a hydrogen atom with an iodine atom generally increases the lipophilicity (logP) of a molecule. mdpi.com This is a critical parameter in controlling a molecule's solubility and ability to partition between aqueous and lipid environments. The contribution of a halogen to lipophilicity increases with its size, with iodine having a larger effect than bromine or chlorine. open-systems-pharmacology.org

Polarizability and Non-Covalent Interactions : As one of the largest monatomic anions, iodide is highly polarizable. wikipedia.org This property enhances van der Waals forces and allows iodine to participate in a range of non-covalent interactions beyond halogen bonding, including π-iodide interactions with aromatic rings. researchgate.netlibretexts.org These interactions can be crucial for determining the self-assembly and packing of molecules in the solid state. researchgate.netmdpi.com

Electronic Effects : Iodine is the least electronegative of the common halogens but still acts as an electron-withdrawing group through induction. This can influence the pKa of nearby acidic or basic functional groups.

The table below provides a comparative overview of the physicochemical properties of simple hydrocarbons and the effect of halogen substitution.

Table 2: Comparative Physicochemical Properties

Compound Formula Boiling Point (°C) C-C Bond Length (Å) Key Feature
Ethane C₂H₆ -88.6 1.54 Single Bond
Ethene C₂H₄ -103.7 1.34 Double Bond
Ethyne (Acetylene) C₂H₂ -84.0 1.21 Triple Bond, Linear. jove.comlibretexts.org
Pentyne C₅H₈ 39.3 ~1.21 (triple) Terminal Alkyne
Chloromethane CH₃Cl -24.2 N/A Halogenated Alkane
Iodomethane CH₃I 42.4 N/A Increased BP due to size/polarizability

Future Research Directions and Emerging Avenues in 4 Iodopent 1 Yne Chemistry

Development of Highly Sustainable and Atom-Economical Synthetic Routes

A primary objective in modern chemistry is the development of synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product, a concept known as atom economy. chemrxiv.org For haloalkynes like 4-iodopent-1-yne, future research will focus on moving beyond traditional methods that may generate significant waste.

Key research thrusts will involve metal-catalyzed hydrofunctionalization reactions, which represent one of the most powerful tools for accessing functionalized molecules in an atom-economical manner. researchgate.net For instance, the catalytic addition of various E–H bonds (where E can be carbon, nitrogen, oxygen, etc.) across the alkyne's carbon-carbon triple bond opens new, efficient routes to valuable haloalkenes. csic.es Similarly, iodine-catalyzed reactions, such as carbonyl-alkyne metathesis, offer a cheap, metal-free, and operationally simple alternative that is completely atom economical as no byproduct is formed. chemrxiv.orgresearchgate.net Gold-catalyzed hydration of haloalkynes to produce α-halomethyl ketones is another demonstrated atom-economical approach that avoids the use of stoichiometric halogenating agents. nih.govorganic-chemistry.org

Synthetic StrategyDescriptionAdvantagesRelevant Research Context
Traditional HalogenationUse of stoichiometric halogenating reagents on ketone or olefin precursors.Established procedures.Often suffers from poor regioselectivity, over-halogenation, and significant halide waste. sci-hub.se
Catalytic HydroiodationDirect addition of an H-I equivalent across the alkyne triple bond using a catalytic system.High atom economy, mild conditions, and functional group tolerance. organic-chemistry.orgRepresents a more sustainable route to vinyl iodides from alkynes. organic-chemistry.org
Metal-Catalyzed HydrofunctionalizationCatalytic addition of C-H, O-H, N-H, or S-H bonds to haloalkynes.Opens new atom-economical pathways to functionalized haloalkenes and ketones. csic.esProvides direct access to versatile building blocks for cross-coupling processes. csic.es
Iodine-Catalyzed MetathesisA metal-free reaction between a carbonyl and an alkyne to form α,β-unsaturated carbonyls.Completely atom-economical, uses a cheap catalyst, and tolerates many functional groups. chemrxiv.orgchemrxiv.orgA powerful method for creating new C-C bonds without generating byproducts. chemrxiv.org

Exploration of Novel Catalytic Systems for this compound Transformations

The dual reactivity of this compound invites the exploration of novel catalytic systems capable of selectively activating either the alkyne or the C-I bond. Future research will undoubtedly focus on designing catalysts that can control which functional group reacts, or even engage both in cascade reactions.

Gold Catalysis: Cationic gold(I) catalysts are well-known for their ability to act as soft π-acids, activating alkynes towards nucleophilic attack. core.ac.uk Research into heterogeneous gold(I) catalysts, for example, supported on materials like MCM-41, is a promising direction, offering high efficiency, mild reaction conditions, and catalyst recyclability for reactions such as alkyne hydration. sci-hub.se

Copper Catalysis: Copper-catalyzed reactions, such as the N-alkynylation of sulfonamides with hypervalent iodine reagents, demonstrate the potential for forming C-N bonds at the alkyne terminus. rsc.org Further development could enable similar transformations directly with this compound.

Iodine Catalysis: Molecular iodine itself is emerging as a highly efficient catalyst for various transformations. researchgate.netchemrxiv.org Its use as a photocatalyst, activated by visible light, can enable the direct activation of alkyne C≡C bonds for electrophilic cyclization reactions, a pathway that could be highly valuable for this compound. acs.org

Recyclable Nanocatalysts: The development of recyclable catalysts, such as nano-silver supported on graphitic carbon nitride (g-C₃N₄), has shown high efficiency for the halogenation of terminal alkynes. mdpi.com Adapting such systems for cross-coupling or other transformations of this compound would enhance the sustainability of its use.

Catalyst TypeReaction ClassPotential Application for this compoundReference
Gold(I) ComplexesAlkyne Hydration / HalogenationSynthesis of 4-iodo-2-pentanone or tandem iodination/hydration reactions. organic-chemistry.orgsci-hub.secore.ac.uk
Copper ComplexesCross-Coupling / CyclizationFormation of C-N or C-C bonds at the alkyne, or intramolecular cyclizations engaging the iodide. rsc.orgacs.org
Molecular Iodine (I₂)Carbonyl-Alkyne Metathesis / PhotocatalysisMetal-free C-C bond formation or visible-light-induced cyclizations. researchgate.netacs.org
Supported Nanoparticles (e.g., nano-Ag)Halogenation / CouplingSustainable and recyclable catalytic systems for various transformations. mdpi.com
Palladium ComplexesCross-Coupling (e.g., Sonogashira)Coupling of the terminal alkyne with aryl or vinyl halides. acs.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, reproducibility, scalability, and efficiency. sigmaaldrich.comchemspeed.com Integrating the synthesis and subsequent transformations of this compound into these platforms is a key future direction.

Flow reactors can handle highly reactive intermediates and exothermic reactions with greater control than batch systems. For instance, a reaction involving the metallation of the terminal alkyne followed by a rapid subsequent reaction could be performed more safely and efficiently in a flow setup. Automated synthesis platforms, which use robotic systems to perform multi-step syntheses and reaction optimizations, could rapidly screen a wide array of catalysts and reaction conditions for this compound transformations. sigmaaldrich.comchemspeed.com Bayesian optimization algorithms can be combined with automated platforms to accelerate the discovery of optimal reaction conditions, significantly reducing the experimental workload. researchgate.net A hypothetical automated workflow could involve the optimization of a Sonogashira coupling of this compound with various aryl halides, exploring different catalysts, bases, and solvents simultaneously. researchgate.netbeilstein-journals.org

Advanced Mechanistic Studies using Operando Techniques

A deep understanding of reaction mechanisms is crucial for the rational design of improved catalysts and processes. nih.gov Operando spectroscopy, which involves monitoring a catalytic reaction in real-time under actual operating conditions, is a powerful tool for gaining these insights. rsc.org

Future research will apply techniques like high-pressure infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as X-ray Absorption Spectroscopy (XAS), to study reactions involving this compound. acs.orgnih.gov For example, operando XAS could track the oxidation state of a palladium or gold catalyst during a coupling reaction, identifying the catalyst's resting state and turnover-limiting step. nih.gov Operando IR could monitor the formation of key intermediates, such as metal-acetylide species, providing direct evidence for proposed mechanistic pathways. rsc.orgacs.org These studies are essential for resolving mechanistic ambiguities, such as whether a reaction proceeds via a gold(I) acetylide intermediate or through π-acid activation, and for understanding catalyst deactivation pathways. core.ac.ukrsc.org

Computational Design of New Reactivity Modes and Selective Syntheses

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. univ-poitiers.frnih.gov For this compound, computational studies will be pivotal in designing new reactions and catalysts.

DFT calculations can be used to:

Elucidate Reaction Mechanisms: By modeling the energy profiles of different reaction pathways, researchers can distinguish between competing mechanisms, such as different catalytic cycles in a metal-catalyzed cross-coupling. univ-poitiers.frnih.govnih.gov

Predict Regio- and Stereoselectivity: For reactions that can yield multiple products, computational models can predict the favored outcome by calculating the transition state energies, guiding the development of highly selective transformations. danlehnherr.com

Design Novel Catalysts: In silico screening allows for the rapid evaluation of potential new catalysts, for instance by modifying ligand structures to enhance reactivity or selectivity, before committing to laborious experimental synthesis. danlehnherr.com

Understand Reactivity: The distortion/interaction model, a computational analysis tool, can explain the origins of reactivity in strained or substituted alkynes, providing design principles for activating the triple bond in this compound for specific cycloaddition reactions. nih.govresearchgate.net

This predictive power accelerates the discovery process, making research more efficient and targeted.

Expansion of Applications in Niche Areas of Organic and Materials Chemistry

The unique structure of this compound makes it an attractive building block for synthesizing more complex and functional molecules. nih.gov Future research will focus on expanding its applications beyond a simple synthetic intermediate into specialized areas of organic and materials chemistry.

Complex Molecule Synthesis: The ability to perform selective and sequential reactions on the alkyne and iodide functionalities makes this compound an ideal starting point for the rapid assembly of complex molecular architectures, including polycyclic compounds and natural products. acs.org The alkyne can be used in cycloaddition or coupling reactions, while the iodide allows for the introduction of other fragments via substitution or cross-coupling.

Functional Materials: The iodoalkyne moiety can be incorporated into polymers and other materials. For example, its integration into conjugated polymers could be explored for applications in organic electronics, where the polarizable iodine atom might influence properties like electron transport. vulcanchem.com

Heterocyclic Chemistry: Haloalkynes are valuable precursors for a variety of heterocycles. organic-chemistry.orgcore.ac.uk Tandem reactions, such as a gold-catalyzed iodination/hydration followed by annulation, provide effective routes to five-membered aromatic heterocycles like substituted furans and thiophenes. core.ac.uk Applying these strategies to this compound could yield novel heterocyclic structures with potential applications in medicinal chemistry or materials science.

Application AreaPotential Role of this compoundExample of Derived StructureReference Context
Medicinal ChemistryIntermediate for synthesizing biologically active heterocycles or radiolabeled imaging agents.Functionalized azaindolizines or thiazoles. organic-chemistry.orgvulcanchem.com
Materials ScienceMonomer or functional building block for conjugated polymers.Polymers with pendant iodoalkyl groups for post-polymerization modification. vulcanchem.com
Complex Organic SynthesisVersatile building block for assembling complex scaffolds via sequential functionalization.7-alkynyl norbornane (B1196662) derivatives or fused heterocyclic systems. acs.orgspbu.ru

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Iodopent-1-yne, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves alkyne iodination via electrophilic substitution. For example, reacting pent-1-yne with iodine monochloride (ICl) in a dichloromethane solvent at 0–5°C, followed by quenching with sodium thiosulfate. Optimization includes adjusting stoichiometry (e.g., 1.1 equiv ICl to minimize diiodination) and monitoring reaction time via TLC to prevent over-iodination. Purification via column chromatography (hexane/ethyl acetate) ensures removal of unreacted starting materials .

Q. How can researchers validate the purity and structural identity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Compare 1^1H NMR (δ ~2.5 ppm for terminal alkyne proton) and 13^{13}C NMR (δ ~70–80 ppm for sp-hybridized carbons) with literature data.
  • IR : Confirm alkyne C≡C stretch (~2100–2260 cm1^{-1}) and C-I bond (~500–600 cm1^{-1}).
  • Mass Spectrometry : Look for molecular ion peak (m/z = 208 for C5_5H7_7I) and fragmentation patterns. Cross-validate with databases (e.g., NIST Chemistry WebBook) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Test stability by storing aliquots in amber vials at –20°C, 4°C, and room temperature. Monitor decomposition via GC-MS every 7 days. Add stabilizers like copper(I) iodide (0.1% w/w) to inhibit alkyne polymerization. Purity loss >5% over 30 days indicates suboptimal storage .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in Sonogashira cross-coupling reactions?

  • Methodological Answer : Conduct kinetic isotope effect (KIE) studies using deuterated analogs to identify rate-determining steps (e.g., oxidative addition vs. transmetallation). Use DFT calculations (B3LYP/6-31G*) to map transition states and compare with experimental activation energies. Monitor intermediates via in situ 31^{31}P NMR to track palladium catalyst speciation .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Scenario : Discrepancies in 13^{13}C NMR shifts vs. computational predictions.
  • Resolution : Perform variable-temperature NMR to detect conformational dynamics. Validate via X-ray crystallography or compare with analogous compounds (e.g., 4-Bromo-pent-1-yne). Use solvent-dependent studies to assess polarity effects on chemical shifts .

Q. What computational approaches can predict the reactivity of this compound in complex reaction environments?

  • Methodological Answer : Apply molecular dynamics (MD) simulations with explicit solvent models (e.g., water/acetonitrile) to study solvation effects. Use frontier molecular orbital (FMO) theory to calculate HOMO-LUMO gaps and predict nucleophilic/electrophilic sites. Validate with experimental Hammett substituent constants .

Data Analysis and Reproducibility

Q. How can researchers design control experiments to distinguish between desired and side products in this compound syntheses?

  • Methodological Answer : Include negative controls (e.g., omitting iodine source) to confirm iodination specificity. Use LC-MS to track byproducts like diiodinated analogs. Compare reaction outcomes under inert (N2_2) vs. aerobic conditions to assess oxidative coupling side reactions .

Q. What statistical methods are appropriate for analyzing kinetic data in catalytic applications of this compound?

  • Methodological Answer : Fit time-dependent concentration data to pseudo-first-order kinetics using nonlinear regression (e.g., MATLAB’s nlinfit). Calculate error bars via triplicate trials and apply ANOVA to compare catalytic efficiency across ligand systems (e.g., PPh3_3 vs. Xantphos) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.